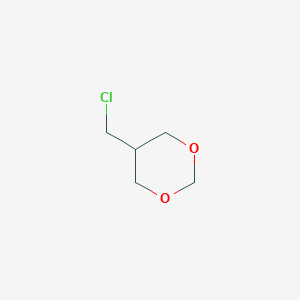

5-(Chloromethyl)-1,3-dioxane

Description

Significance of 1,3-Dioxanes as Heterocyclic Scaffolds in Synthetic Strategies

The primary role of the 1,3-dioxane (B1201747) moiety in synthetic organic chemistry is as a protecting group for 1,3-diols and carbonyl compounds (aldehydes and ketones). Current time information in Bangalore, IN.chemicalbook.com Formed by the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol, 1,3-dioxanes are generally stable under a wide range of conditions, including basic, oxidative, and reductive environments. Current time information in Bangalore, IN. This stability allows for chemical transformations to be carried out on other parts of a complex molecule without affecting the protected functional group. The protecting group can then be readily removed under acidic conditions. Current time information in Bangalore, IN.

Beyond their role as protecting groups, 1,3-dioxane derivatives are integral components of numerous natural products, including thromboxane (B8750289) A2 and coruscol A. Current time information in Bangalore, IN. They are also important intermediates in the synthesis of various biologically active molecules and fragrant compounds. ontosight.ai The rigid, chair-like conformation of the 1,3-dioxane ring can also be exploited to control the stereochemistry of reactions at adjacent centers.

The featured compound of this article, 5-(Chloromethyl)-1,3-dioxane, possesses a reactive chloromethyl group. This functional group serves as a handle for further synthetic modifications through nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. orgsyn.org This makes it a valuable building block for the synthesis of more complex molecules.

Overview of Conformational Analysis in 1,3-Dioxane Chemistry

The conformational preferences of the 1,3-dioxane ring have been a subject of extensive study, as they dictate the molecule's three-dimensional shape and, consequently, its reactivity and physical properties. Current time information in Bangalore, IN.

Similar to cyclohexane, the 1,3-dioxane ring can adopt several conformations, with the chair form being the most stable. Current time information in Bangalore, IN.chemsrc.com The presence of two C-O bonds, which are shorter than C-C bonds, influences the energetics of these conformations. Current time information in Bangalore, IN.

The primary conformations and their interconversion pathways are:

Chair Conformation: This is the ground state conformation for most 1,3-dioxanes, minimizing both torsional and steric strain. chemsrc.comdntb.gov.ua

Twist-Boat (or Twist) Conformation: This is a flexible conformation that is of higher energy than the chair. The energy barrier for the chair-to-twist interconversion in 1,3-dioxane is lower than in cyclohexane. Current time information in Bangalore, IN.

Boat Conformation: This is a high-energy conformation that serves as a transition state in the interconversion between twist-boat conformers.

The interconversion between two chair conformers (ring inversion) proceeds through a series of higher-energy twist and boat conformations.

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0 | Most stable, low torsional and steric strain. Current time information in Bangalore, IN.chemsrc.comdntb.gov.ua |

| Twist-Boat | ~4.9 - 5.19 | Flexible, higher energy than the chair. Current time information in Bangalore, IN.bohrium.com |

| Boat | Higher than Twist-Boat | Generally a transition state. |

This table presents generalized energy values for the parent 1,3-dioxane ring. The presence of substituents will alter these values.

The position and nature of substituents on the 1,3-dioxane ring have a profound impact on its conformational equilibrium. The preference of a substituent for an axial or equatorial position is determined by a balance of steric and stereoelectronic effects.

In the case of This compound , the key substituent is the chloromethyl group at the C5 position. For a substituent at the C5 position, the steric interactions are generally less pronounced than at the C2, C4, or C6 positions. However, the preference for an equatorial or axial orientation is still a critical consideration.

Generally, bulky substituents prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. For a 5-substituted 1,3-dioxane, an axial substituent experiences steric interactions with the axial hydrogens at C2 and C4/C6. An equatorial substituent experiences less steric hindrance.

Electron-withdrawing substituents on the C5 position can influence the conformational energy. vulcanchem.com The presence of the electronegative chlorine atom in the chloromethyl group can lead to dipole-dipole interactions that may affect the conformational preference. Studies on related 5-substituted 1,3-dioxanes have shown that the conformational energies are influenced by such electronic effects.

| Substituent Position | General Preference | Influencing Factors |

| C2 | Equatorial | Strong 1,3-diaxial interactions with C4 and C6 axial hydrogens disfavor the axial position. Current time information in Bangalore, IN. Anomeric effects can favor the axial position for certain substituents like alkoxy groups. Current time information in Bangalore, IN. |

| C4/C6 | Equatorial | Similar to C2, to avoid 1,3-diaxial interactions. |

| C5 | Equatorial (generally) | Minimizes steric interactions with axial hydrogens at C2 and C4/C6. Electronic effects from the substituent can also play a significant role. vulcanchem.com |

This table provides general trends for substituent preferences on the 1,3-dioxane ring.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBKDDRMJDGCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50814634 | |

| Record name | 5-(Chloromethyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50814634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61728-98-1 | |

| Record name | 5-(Chloromethyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50814634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl 1,3 Dioxane and Its Functionalized Analogues

Strategies for the Construction of the 1,3-Dioxane (B1201747) Ring System Bearing a Chloromethyl Moiety at the C-5 Position

The most direct method for synthesizing 5-(chloromethyl)-1,3-dioxane involves the formation of the heterocyclic ring from acyclic precursors that already contain the necessary chloromethyl substituent. This approach ensures the correct positioning of the functional group from the outset of the synthesis.

Condensation Reactions Utilizing Chloromethyl-Substituted 1,3-Diols and Carbonyl Compounds

A widely employed and efficient method for the synthesis of 1,3-dioxanes is the condensation reaction between a 1,3-diol and a carbonyl compound, such as an aldehyde or a ketone. organic-chemistry.org For the specific synthesis of this compound, the key precursor is 2-(chloromethyl)propane-1,3-diol. This diol, upon reaction with a suitable carbonyl compound, yields the desired 5-substituted 1,3-dioxane.

The formation of 1,3-dioxanes from 1,3-diols and carbonyl compounds is an acid-catalyzed acetalization reaction. acs.org The mechanism for the reaction of 2-(chloromethyl)propane-1,3-diol with a carbonyl compound (e.g., formaldehyde) proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 2-(chloromethyl)propane-1,3-diol acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly formed hydroxyl group to one of the remaining hydroxyl groups of the original diol.

Intramolecular Cyclization: The second hydroxyl group of the diol then attacks the carbon of the protonated hemiacetal, leading to the formation of the six-membered 1,3-dioxane ring.

Deprotonation: The final step involves the loss of a proton from the oxonium ion to regenerate the acid catalyst and yield the this compound product.

The equilibrium of this reaction is typically shifted towards the product by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

The choice of catalyst is crucial for the efficiency and selectivity of the acetalization reaction. A variety of Brønsted and Lewis acids can be employed to catalyze the formation of 1,3-dioxanes. organic-chemistry.org

Brønsted Acid Catalysts: Commonly used Brønsted acids include p-toluenesulfonic acid (pTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). acs.orgacs.orggoogle.com These catalysts are effective in protonating the carbonyl group and facilitating the reaction. The concentration of the acid catalyst can be critical; while it is required to promote the reaction, excess acid can lead to side reactions or decomposition of the product. acs.org

Lewis Acid Catalysts: Lewis acids such as zinc chloride (ZnCl₂), and zirconium tetrachloride (ZrCl₄) have also been shown to be efficient catalysts for acetalization. organic-chemistry.orgthieme-connect.de They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack.

Solid Acid Catalysts: In recent years, heterogeneous solid acid catalysts have gained attention due to their ease of separation, reusability, and often milder reaction conditions. researchgate.netrsc.org Examples include montmorillonite (B579905) clays (B1170129) and zeolites. These materials possess acidic sites on their surface that can effectively catalyze the acetalization reaction. For instance, mesoporous ZnAlMCM-41 has been demonstrated as a highly active and selective catalyst for the synthesis of 1,3-dioxanes via the Prins cyclization, a related reaction. rsc.org The use of such catalysts can lead to higher yields and cleaner reactions by minimizing the formation of byproducts.

The following table summarizes the types of catalysts used in 1,3-dioxane synthesis and their key features:

| Catalyst Type | Examples | Key Features |

| Brønsted Acids | p-Toluenesulfonic acid (pTSA), Sulfuric acid (H₂SO₄) | Effective, readily available, but can be corrosive and require neutralization. |

| Lewis Acids | Zinc chloride (ZnCl₂), Zirconium tetrachloride (ZrCl₄) | Efficient activation of the carbonyl group, can be milder than Brønsted acids. |

| Solid Acids | Montmorillonite clays, Zeolites, ZnAlMCM-41 | Reusable, easy to separate from the reaction mixture, often lead to cleaner reactions. |

Derivatization of Pre-formed 1,3-Dioxane Scaffolds

Introduction of Chloromethyl Group via Directed Halogenation

A common strategy for introducing a chloromethyl group at the C-5 position is through the halogenation of a corresponding 5-hydroxymethyl-1,3-dioxane. This transformation of a primary alcohol to an alkyl chloride can be achieved using several well-established methods in organic synthesis.

One of the most effective methods for this conversion is the Appel reaction . wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) to convert primary and secondary alcohols to their corresponding chlorides under mild and generally neutral conditions. alfa-chemistry.comnrochemistry.com The reaction proceeds with an Sₙ2 mechanism, which would lead to inversion of configuration if the carbon were chiral. For the conversion of 5-hydroxymethyl-1,3-dioxane, the hydroxyl group is activated by the phosphine (B1218219) and subsequently displaced by a chloride ion.

Another powerful method is the Mitsunobu reaction , which can also be adapted for the synthesis of alkyl halides from alcohols. organic-chemistry.orgnih.gov While typically used for esterification, the use of a suitable chloride source, such as zinc chloride, in the Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) can lead to the formation of the desired alkyl chloride.

The choice between these methods often depends on the substrate's sensitivity to the reaction conditions and the desired stereochemical outcome.

Functional Group Transformations at the C-5 Position

The C-5 position of the 1,3-dioxane ring can be a focal point for various functional group interconversions, allowing for the synthesis of a wide range of functionalized analogues. Starting from a readily available precursor, such as a 5-substituted 1,3-dioxane, different functional groups can be introduced or modified.

For instance, a 5-carboxy-1,3-dioxane could be reduced to a 5-hydroxymethyl-1,3-dioxane, which can then be chlorinated to this compound as described above. Conversely, the chloromethyl group in this compound is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups such as azides, cyanides, or ethers. This highlights the versatility of the chloromethyl group as a synthetic handle for further derivatization.

Regioselective and Stereoselective Approaches in Synthesis

The synthesis of this compound and its functionalized analogues often requires precise control over the arrangement of atoms, a challenge addressed by regioselective and stereoselective strategies. The Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene, stands as a fundamental method for constructing the 1,3-dioxane ring. nih.govbeilstein-journals.org The outcome of this reaction is highly dependent on the conditions; for instance, using an excess of formaldehyde (B43269) at low temperatures typically favors the formation of the 1,3-dioxane product. nih.gov

Modern synthetic efforts have focused on refining the Prins reaction to achieve high levels of stereocontrol. A significant advancement is the development of catalytic asymmetric intermolecular Prins reactions. These methods employ chiral catalysts to produce enantioenriched 1,3-dioxanes, which are valuable precursors for optically active 1,3-diols used in the synthesis of pharmaceuticals. nih.govacs.orgresearchgate.net For example, confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been successfully used for the highly enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde to yield 1,3-dioxanes with excellent enantiomeric ratios. nih.govacs.org

Another approach to achieving stereoselectivity involves the reduction of a 5-oxo-1,3-dioxane intermediate. This method allows for the synthesis of specific stereoisomers of 5-hydroxy-1,3-dioxanes based on the choice of reducing agent. For example, reduction with LiAlH4 typically yields the trans isomers, while using L-Selectride favors the formation of the cis analogues, providing a reliable method for controlling the stereochemistry at the C5 position. lookchem.com

Furthermore, stereocontrol can be achieved through annelation reactions on pre-existing 1,3-dioxan-5-one (B8718524) systems. Pyrrolidine enamines derived from 1,3-dioxan-5-ones can undergo α,α'-annelation reactions with electrophiles like methyl α-(bromomethyl)acrylate to create bridged bicyclic systems with complete stereocontrol. nih.gov The stereochemical outcome in these reactions is governed by steric and stereoelectronic factors within the boat-like transition state of the 1,3-dioxane ring. nih.gov

Table 1: Comparison of Stereoselective Methods for 5-Substituted 1,3-Dioxanes

| Method | Key Reagents/Catalysts | Controlled Aspect | Typical Outcome |

|---|---|---|---|

| Asymmetric Prins Reaction | Chiral Brønsted acids (e.g., iIDP) | Enantioselectivity | Optically active 1,3-dioxanes |

| Stereoselective Reduction | LiAlH₄ or L-Selectride | Diastereoselectivity | trans or cis-5-hydroxy-1,3-dioxanes |

| Annelation Reaction | Pyrrolidine enamines, electrophiles | Diastereoselectivity | Bridged bicyclic dioxanes with complete stereocontrol |

Green Chemistry Principles and Sustainable Synthetic Routes for Chloromethylated Dioxanes

The synthesis of chloromethylated dioxanes is increasingly being evaluated through the lens of green chemistry, which aims to design chemical processes that minimize environmental impact and reduce the use of hazardous substances. yale.educompoundchem.comepa.gov Key principles of green chemistry applicable to dioxane synthesis include maximizing atom economy, using safer solvents, employing catalytic reagents over stoichiometric ones, and designing for energy efficiency. yale.eduepa.govacs.org

A significant focus in sustainable synthesis is the replacement of traditional homogeneous acid catalysts (like sulfuric or p-toluenesulfonic acid) with reusable, solid acid catalysts. rsc.org Heterogeneous catalysts, such as zeolites, cation-exchanged montmorillonite clays, and mesoporous materials like ZnAlMCM-41, offer several advantages. nih.govrsc.org They are easily separated from the reaction mixture, can be recycled and reused multiple times, and often exhibit high selectivity, thereby reducing waste and simplifying purification processes. rsc.org The use of a biomass-derived heterogeneous catalyst has also been demonstrated for acetal (B89532) formation in the synthesis of 1,3-dioxanes, further enhancing the sustainability of the process. nih.gov

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is a critical metric in green synthesis. acs.orglibretexts.orgjocpr.com The Prins reaction, when leading to the formation of a 1,3-dioxane, can be highly atom-economical as it combines an alkene and two equivalents of an aldehyde into a single product molecule with only the loss of a water molecule. nih.gov Designing reaction pathways that maximize atom economy, such as cascade reactions, is a core goal of green synthetic chemistry. nih.govwhiterose.ac.uk

Table 2: Application of Green Chemistry Principles to 1,3-Dioxane Synthesis

| Green Chemistry Principle | Application in Dioxane Synthesis | Example |

|---|---|---|

| Catalysis | Use of reusable, solid acid catalysts instead of corrosive liquid acids. | Prins cyclization using ZnAlMCM-41 or montmorillonite clays. nih.govrsc.org |

| Atom Economy | Employing addition and cycloaddition reactions that incorporate most reactant atoms into the product. | The Prins reaction to form the dioxane ring is inherently atom-economical. nih.gov |

| Safer Solvents/Conditions | Eliminating the need for volatile and hazardous organic solvents. | Performing the Prins cyclization under solvent-free conditions. rsc.org |

| Use of Renewable Feedstocks | Utilizing catalysts derived from biological sources. | Acetal formation catalyzed by a biomass-derived heterogeneous catalyst. nih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Mild reaction conditions enabled by highly active catalysts. yale.educompoundchem.com |

Chemical Reactivity and Mechanistic Investigations of 5 Chloromethyl 1,3 Dioxane Derivatives

Nucleophilic Substitution Reactions at the Chloromethyl Group

The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a variety of synthetic transformations, allowing for the introduction of diverse functional groups at the C5 position of the dioxane ring.

Mechanistic Pathways of Substitution (e.g., SN1, SN2)

Nucleophilic substitution reactions on 5-(chloromethyl)-1,3-dioxane, a primary alkyl halide, predominantly proceed via the bimolecular nucleophilic substitution (SN2) mechanism. byjus.comyoutube.com The alternative unimolecular (SN1) pathway is generally disfavored due to the high energy and instability of the primary carbocation that would need to form as an intermediate. byjus.comkhanacademy.org

The SN2 reaction is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (chloride). youtube.com Simultaneously, the carbon-chlorine bond breaks. This backside attack leads to an inversion of stereochemical configuration at the reaction center. The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. youtube.comyoutube.com

In contrast, the SN1 mechanism involves a two-step process: the slow, rate-determining departure of the leaving group to form a carbocation intermediate, followed by a rapid attack by the nucleophile. byjus.com This pathway is favored for tertiary alkyl halides, which form stable carbocations, and is facilitated by polar protic solvents that can solvate both the carbocation and the leaving group. byjus.comkhanacademy.org Given that this compound is a primary halide, the SN1 pathway is not a significant contributor to its substitution chemistry under typical conditions.

| Feature | SN2 Mechanism (Favored) | SN1 Mechanism (Disfavored) |

|---|---|---|

| Mechanism | Single, concerted step | Two steps |

| Intermediate | Transition state only | Primary carbocation (unstable) |

| Kinetics | Second-order (Rate = k[Substrate][Nu:]) | First-order (Rate = k[Substrate]) |

| Nucleophile Requirement | Favored by strong nucleophiles | Favored by weak nucleophiles (often the solvent) |

| Solvent Preference | Polar aprotic solvents | Polar protic solvents |

| Stereochemistry | Inversion of configuration | Racemization |

| Rearrangements | Not possible | Possible (though unlikely to offer more stability) |

Influence of Dioxane Ring Structure on Reactivity and Selectivity

The 1,3-dioxane (B1201747) ring, which typically adopts a stable chair conformation, exerts a significant influence on the reactivity of the adjacent chloromethyl group, primarily through steric effects. thieme-connect.de For an SN2 reaction to occur, the nucleophile must have unhindered access to the back of the carbon-chlorine bond. The bulky six-membered dioxane ring can create steric hindrance that impedes this approach, potentially slowing the reaction rate compared to less hindered primary alkyl halides.

The conformational dynamics of the dioxane ring are also a key factor. Like cyclohexane, the 1,3-dioxane ring exists in a dynamic equilibrium between two chair conformations. researchgate.net The orientation of the chloromethyl group (axial vs. equatorial) and any other substituents on the ring can affect the accessibility of the electrophilic carbon, thereby influencing reaction rates.

Electronically, the two oxygen atoms in the dioxane ring are electron-withdrawing through induction. This effect can slightly increase the electrophilicity of the chloromethyl carbon, although this is generally a minor influence compared to the dominant steric factors. The dioxane ring itself is generally stable under the basic or nucleophilic conditions used for SN2 reactions, ensuring that the reaction is selective for the chloromethyl side chain. thieme-connect.deorganic-chemistry.org

Regiochemical Control in Substitution Pathways

For the parent compound this compound, the regiochemistry of nucleophilic substitution is highly controlled and unambiguous. The molecule possesses a single primary electrophilic center at the chloromethyl carbon. The carbon-chlorine bond is the most reactive site for nucleophilic attack, while the C-O and C-C bonds of the dioxane ring are inert under these conditions. thieme-connect.de Consequently, nucleophilic substitution occurs exclusively at the exocyclic chloromethyl carbon, leading to a single constitutional isomer as the product.

Elimination Reactions Leading to Unsaturated Dioxane Systems

In the presence of a strong, particularly a sterically hindered base, this compound can undergo an elimination reaction, which competes with the SN2 substitution pathway. ksu.edu.sa These reactions are typically favored by higher temperatures and result in the formation of an alkene.

Formation of Exocyclic Methylene (B1212753) Dioxanes

The elimination reaction of this compound proceeds via a β-elimination mechanism to yield 5-methylene-1,3-dioxane. The most common pathway for primary alkyl halides is the bimolecular elimination (E2) mechanism. mgscience.ac.in

In this concerted, single-step reaction, a base abstracts a proton from the carbon atom adjacent (β-position) to the carbon bearing the leaving group. For this compound, the α-carbon is the chloromethyl carbon, and the β-carbon is the C5 atom of the dioxane ring. The base removes the proton from C5, leading to the simultaneous formation of a π-bond between C5 and the exocyclic carbon, and the expulsion of the chloride ion. ksu.edu.samgscience.ac.in This process directly yields the exocyclic methylene product. A similar elimination has been documented for related compounds, such as the conversion of 5-bromo-5-(bromomethyl)-1,3-dioxanes into 5-(bromomethylene)-1,3-dioxanes. thieme-connect.de

| Factor | Favors SN2 Substitution | Favors E2 Elimination |

|---|---|---|

| Base/Nucleophile | Strong, non-bulky nucleophile (e.g., I-, CN-, N3-) | Strong, sterically hindered base (e.g., t-BuOK) |

| Temperature | Lower temperatures | Higher temperatures |

Stereochemical Outcomes of Elimination Processes

The E2 mechanism has a strict stereochemical requirement. The reaction proceeds most efficiently when the proton being abstracted and the leaving group are oriented in an anti-periplanar (or trans-diaxial in a ring system) conformation. mgscience.ac.inchemistrysteps.com This alignment allows for optimal overlap of the developing p-orbitals in the transition state to form the new π-bond.

For this compound, the molecule must adopt a conformation where the hydrogen atom on C5 and the chlorine atom of the chloromethyl group are positioned 180° apart relative to the C5-C(exo) bond axis. ksu.edu.sa The conformational flexibility of the dioxane ring and free rotation around the C5-C(exo) single bond allow the molecule to achieve this required geometry for the elimination to occur.

The product of this reaction, 5-methylene-1,3-dioxane, features an exocyclic double bond. As this alkene does not have different substituents on each carbon of the double bond that would lead to geometric isomerism, no E/Z isomers are possible. Therefore, the stereochemical outcome is the singular formation of the methylene product, dictated by the mechanistic necessity of achieving an anti-periplanar transition state.

Cross-Coupling Methodologies for Further Functionalization

While direct cross-coupling reactions involving the C(sp³)-Cl bond of this compound are not extensively documented in dedicated studies, the principles of modern cross-coupling chemistry suggest plausible pathways for its functionalization. The development of powerful palladium- and nickel-based catalytic systems has enabled the coupling of alkyl halides with a variety of partners. These reactions typically proceed via catalytic cycles involving oxidative addition, transmetalation, and reductive elimination.

For instance, Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, could theoretically be applied to this compound. This would involve the reaction of the chloro derivative with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The success of such a reaction would be highly dependent on the choice of catalyst, ligands, and reaction conditions to overcome the challenges associated with the coupling of C(sp³)-electrophiles.

Similarly, other established cross-coupling reactions could be envisioned for the functionalization of this substrate. The Sonogashira coupling, which couples terminal alkynes with organic halides, would introduce an alkynyl moiety. The Heck reaction would allow for the introduction of an alkenyl group, and the Negishi coupling, utilizing organozinc reagents, offers another avenue for C-C bond formation. The Stille and Hiyama couplings, employing organotin and organosilicon reagents respectively, also represent potential, albeit less common, methods for the derivatization of this compound.

The following table outlines the general schemes for these potential cross-coupling reactions. It is important to note that while mechanistically plausible, specific literature examples for this compound may be limited, and the presented schemes are illustrative of the general methodologies.

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst, Base |  |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) cocatalyst, Base |  |

| Heck | Alkene | Pd catalyst, Base |  |

| Negishi | R-ZnX | Pd or Ni catalyst |  |

Other Significant Reaction Pathways and Functional Group Interconversions

Beyond cross-coupling reactions, the chloromethyl group of this compound is a prime site for a variety of nucleophilic substitution reactions and other functional group interconversions. These transformations provide access to a wide array of derivatives with diverse chemical properties and potential applications.

Nucleophilic Substitution Reactions: The electron-withdrawing nature of the chlorine atom makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This allows for the straightforward synthesis of ethers, thioethers, amines, and azides.

Ether Synthesis (Williamson Ether Synthesis): In the presence of a base, alcohols and phenols can be deprotonated to form alkoxides and phenoxides, respectively. These nucleophiles can then displace the chloride ion from this compound to form the corresponding ethers. This reaction proceeds via a typical SN2 mechanism.

Thioether Synthesis: Similarly, thiols can be converted to their corresponding thiolates, which are excellent nucleophiles for the displacement of the chloride, yielding thioethers.

Amine Synthesis: Primary and secondary amines can directly displace the chloride to form secondary and tertiary amines, respectively. This alkylation reaction is a fundamental method for the introduction of nitrogen-containing functional groups.

Azide (B81097) Synthesis: The reaction of this compound with sodium azide provides a convenient route to 5-(azidomethyl)-1,3-dioxane. mdpi.com This azide derivative is a valuable intermediate that can be further transformed, for example, through reduction to the corresponding amine or via click chemistry. A similar transformation has been reported for a related benzodioxole derivative, where 5-(1,3-dibromopropan-2-yl)benzo[d] mdpi.comlibretexts.orgdioxole was reacted with sodium azide in the presence of DBU to yield the corresponding azido (B1232118) derivative in high yield. mdpi.com

Conversion to Phosphonium (B103445) Salts and Subsequent Wittig Reaction: this compound can be converted into its corresponding phosphonium salt by reaction with a phosphine (B1218219), typically triphenylphosphine (B44618). google.comgoogle.com This reaction proceeds via an SN2 mechanism. The resulting phosphonium salt is a key precursor for the Wittig reaction. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com Upon treatment with a strong base, the phosphonium salt is deprotonated to form a phosphorus ylide. This ylide can then react with an aldehyde or a ketone to form an alkene, with the concomitant formation of a phosphine oxide as a byproduct. mnstate.edu This two-step sequence allows for the conversion of the chloromethyl group into a vinyl group, providing a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecules.

The following table summarizes some of these key functional group interconversions.

| Reactant | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| This compound | R-OH, Base | Williamson Ether Synthesis | 5-((Alkoxy)methyl)-1,3-dioxane |

| This compound | R-SH, Base | Nucleophilic Substitution | 5-((Alkylthio)methyl)-1,3-dioxane |

| This compound | R₂NH | Nucleophilic Substitution | N-((1,3-Dioxan-5-yl)methyl)dialkylamine |

| This compound | NaN₃ | Nucleophilic Substitution | 5-(Azidomethyl)-1,3-dioxane |

| This compound | 1. PPh₃ 2. Strong Base 3. R₂C=O | Wittig Reaction | 5-(Alkenyl)-1,3-dioxane |

In addition to these transformations, the 1,3-dioxane ring itself can undergo various reactions, such as fluorination, which further expands the synthetic utility of this class of compounds. academie-sciences.fr The strategic combination of reactions at the chloromethyl group and on the dioxane ring allows for the creation of a vast library of complex and functionally diverse molecules.

Utility of 5 Chloromethyl 1,3 Dioxane As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Architectures

The primary role of 5-(chloromethyl)-1,3-dioxane in the construction of complex organic molecules lies in the reactivity of its chloromethyl group. This group is an excellent electrophile, making it susceptible to attack by a wide range of nucleophiles. This allows for the straightforward attachment of the dioxane moiety to other molecular fragments, forming new carbon-carbon and carbon-heteroatom bonds.

Detailed research has shown that analogous compounds, such as 5-bromo-5-(bromomethyl)-1,3-dioxanes, undergo facile nucleophilic substitution reactions. thieme-connect.de The chlorine atom in this compound can be displaced by nucleophiles such as amines, alkoxides, thiolates, and carbanions. This substitution reaction is a fundamental step in chain extension and the assembly of more elaborate molecular frameworks. For instance, the O-alkylation of alcohols with similar chloromethylated heterocycles proceeds efficiently to form corresponding ethers, which can then be subjected to further transformations. finechem-mirea.ru This step-wise approach, where the dioxane unit is first appended to a substrate via its chloromethyl handle, is a common strategy in multistep synthesis. After the initial substitution, the 1,3-dioxane (B1201747) ring remains intact, ready for subsequent deprotection to reveal the masked carbonyl group, which can then participate in further reactions like Wittig olefination, reductive amination, or aldol (B89426) condensations.

Table 1: Representative Nucleophilic Substitution Reaction

| Reactant A | Reactant B (Nucleophile) | Product | Conditions | Yield |

|---|---|---|---|---|

| 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane | Allyl chloride | 4-(Allyloxymethyl)-2,2-dimethyl-1,3-dioxolane | 50% NaOH, Benzene, Catamin-AB catalyst, 30°C | 90% |

This table showcases a representative O-alkylation reaction, analogous to reactions involving this compound, demonstrating the high efficiency of nucleophilic substitution on a chloromethyl group attached to a heterocyclic core. finechem-mirea.ru

Application in Polymer Chemistry and Monomer Design

In the realm of polymer science, this compound serves as a valuable precursor for the design of functional monomers. The chloromethyl group is a key functional handle that can be readily converted into a polymerizable moiety. nih.gov While the 1,3-dioxane ring itself can undergo cationic ring-opening polymerization under specific conditions, its more common application in this context is as a stable side group that can carry other functionalities. acs.org

A well-established strategy in monomer synthesis involves the transformation of a chloromethyl group into a vinyl, acrylate, or styrenic group. For example, 4-(chloromethyl)styrene is widely used as a starting material for a variety of functional monomers. The chlorine is first substituted, for instance by an azide (B81097), which is then reduced to an amine. This amine can then be coupled with polymerizable groups like acryloyl chloride to yield a functional monomer. nih.gov A similar synthetic pathway can be envisioned for this compound. The chloromethyl group can be converted into a nucleophilic group (e.g., via conversion to an organometallic reagent) or reacted with a molecule already containing a polymerizable unit.

The resulting monomer would feature a pendant 1,3-dioxane ring. This cyclic acetal (B89532) is generally stable under the conditions of free radical polymerization. nih.gov The presence of the dioxane ring in the resulting polymer can impart specific properties, such as increased polarity and the potential for post-polymerization modification. Acid-catalyzed hydrolysis of the dioxane groups along the polymer backbone would unmask aldehyde functionalities, creating a highly functional polymer capable of cross-linking or reacting with other molecules.

Table 2: Conceptual Pathway for Monomer Synthesis

| Starting Material | Reagent | Intermediate Product | Subsequent Reaction | Final Monomer Type |

|---|---|---|---|---|

| This compound | 1. NaN3 2. H2, Pd/C | 5-(Aminomethyl)-1,3-dioxane | Acryloyl chloride | Acrylamide monomer with dioxane side chain |

| This compound | Triphenylphosphine (B44618), then base and formaldehyde (B43269) | 5-Vinyl-1,3-dioxane | Direct polymerization | Vinyl monomer with dioxane core |

This table outlines plausible synthetic routes for converting this compound into polymerizable monomers, based on established chemical transformations of the chloromethyl group. nih.gov

Intermediate in the Preparation of Diverse Heterocyclic Compounds

The 1,3-dioxane ring system is a cornerstone in the synthesis of various heterocyclic compounds, primarily because it serves as a stable protecting group for a carbonyl functionality. thieme-connect.de By masking the aldehyde as an acetal, chemists can perform a wide range of chemical transformations on other parts of the molecule without affecting the carbonyl group. This compound is an ideal intermediate in this regard, as it allows for the construction of a molecular backbone via its chloromethyl group, followed by the deprotection of the dioxane to reveal an aldehyde for subsequent cyclization reactions. academie-sciences.fr

This strategy is particularly useful in the synthesis of heterocycles where an aldehyde is a key precursor. For example, in the synthesis of certain substituted isoxazoles, a 1,3-dioxane moiety is used as a masked aldehyde. academie-sciences.fr The dioxane-containing substrate undergoes reactions to build the main heterocyclic ring, and in a final step, the acetal is hydrolyzed under acidic conditions to furnish the desired aldehyde-functionalized heterocycle. This aldehyde can then be used for further modifications. academie-sciences.fr This approach allows for late-stage functionalization, which is a highly desirable feature in medicinal chemistry and materials science.

The synthesis of various nitrogen- and sulfur-containing heterocycles, such as pyrimidines, thiazoles, and imidazoles, often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an appropriate nucleophile. nih.gov By using this compound as a starting point, it is possible to synthesize precursors where one of the "carbonyl" groups is protected as the dioxane. After building the desired carbon skeleton, deprotection and cyclization can lead to a wide variety of complex heterocyclic systems.

Table 3: Role of Dioxane in Heterocycle Synthesis

| Dioxane-Containing Precursor | Reaction Type | Key Transformation | Resulting Heterocycle Class |

|---|---|---|---|

| 5-(1,3-Dioxan-2-yl)-3-phenylisoxazole | Direct Fluorination | Electrophilic fluorination at C-4 position of isoxazole (B147169) ring | 4-Fluoro-3-phenyl-5-(1,3-dioxan-2-yl)isoxazole |

| 4-Fluoro-3-phenyl-5-(1,3-dioxan-2-yl)isoxazole | Deprotection | Acid-catalyzed hydrolysis of the dioxane ring | 4-Fluoro-5-formyl-3-phenylisoxazole |

This table illustrates the use of a dioxane moiety as a masked aldehyde in the synthesis and functionalization of an isoxazole heterocycle. academie-sciences.fr

Advanced Spectroscopic and Structural Elucidation of 5 Chloromethyl 1,3 Dioxane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-(Chloromethyl)-1,3-dioxane. It provides detailed information about the chemical environment of each nucleus, their connectivity, and the conformational dynamics of the dioxane ring.

¹H and ¹³C NMR Investigations for Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides critical information about the proton environments. The 1,3-dioxane (B1201747) ring protons at positions C4/C6 and C2, along with the proton at C5 and the methylene (B1212753) protons of the chloromethyl group, each exhibit distinct chemical shifts. In a typical chair conformation, the axial and equatorial protons at C4 and C6 are chemically non-equivalent, leading to complex splitting patterns.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom in the molecule (C2, C4/C6, C5, and the chloromethyl carbon). The chemical shifts are indicative of the electronic environment of each carbon, influenced by the adjacent oxygen and chlorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|---|---|

| CH₂ | C2 | ~4.7-4.9 | ~94-96 | |

| CH₂ | C4/C6 (axial) | ~3.7-3.9 | ~66-68 | ²J ≈ -11 to -12 Hz (geminal) |

| CH₂ | C4/C6 (equatorial) | ~4.0-4.2 | ~66-68 | ³J(ax,ax) ≈ 10-13 Hz; ³J(ax,eq) ≈ 2-5 Hz |

| CH | C5 | ~2.0-2.3 | ~35-38 |

Note: Values are estimations based on typical ranges for 1,3-dioxane derivatives and may vary with solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound and confirming its structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on C4 and C5, and between the proton on C5 and the methylene protons of the chloromethyl group, confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom. This allows for the definitive assignment of each carbon signal in the ¹³C spectrum based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's stereochemistry and conformation. In a chair conformation, NOESY can distinguish between axial and equatorial protons through their spatial proximity to other protons. For example, a strong NOE between the axial protons at C2, C4, and C6 would be expected.

Dynamic NMR Studies for Conformational Dynamics and Interconversion Barriers

The 1,3-dioxane ring is not static; it undergoes a rapid "chair-to-chair" ring inversion at room temperature. This conformational flexibility can be studied using dynamic NMR experiments. At sufficiently low temperatures, this inversion process can be slowed, allowing for the observation of distinct signals for the axial and equatorial protons. As the temperature is increased, these separate signals broaden and eventually coalesce into time-averaged signals. By analyzing the spectral line shapes at various temperatures, the energy barrier (activation energy) for the chair-flip process can be calculated. Quantum-chemical studies on related 5-substituted 1,3-dioxanes have been used to estimate these potential barriers. researchgate.net

X-ray Diffraction (XRD) Analysis for Solid-State Conformation and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive information about the solid-state structure of a molecule. For derivatives of this compound, XRD analysis would be expected to confirm the six-membered ring's adoption of a chair conformation, which is the most stable arrangement. researchgate.net The analysis would precisely determine bond lengths, bond angles, and torsion angles. A key finding would be the orientation of the chloromethyl group at the C5 position, which would likely be in an equatorial position to minimize steric hindrance.

Table 2: Representative Crystallographic Data for a Substituted 1,3-Dioxane Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 12.655 |

| b (Å) | 8.260 |

| c (Å) | 24.380 |

| β (°) | 92.533 |

| Volume (ų) | 2545.89 |

| Z (molecules/unit cell) | 8 |

Note: Data is for the related compound 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid and serves as an illustrative example. researchgate.net

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Molecular Fingerprinting

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aliphatic (CH, CH₂) | 2850–3000 |

| C-O-C Stretch | Acetal (B89532)/Ether | 1050–1150 |

| CH₂ Bend | Methylene scissoring | ~1450–1470 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) will appear at a mass-to-charge ratio (m/z) corresponding to the molecule's mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will be observed at two mass units higher than the molecular ion peak, with about one-third the intensity.

Electron impact ionization typically induces fragmentation, providing a unique pattern that can be used for structural confirmation. Key fragmentation pathways would involve the loss of the chlorine atom, the chloromethyl group, or cleavage of the dioxane ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (C₅H₉ClO₂) - Mol. Wt. 136.58 g/mol

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 136/138 | [C₅H₉ClO₂]⁺ | Molecular Ion ([M]⁺) | Isotopic pattern confirms presence of one chlorine atom. |

| 101 | [M - Cl]⁺ | [C₅H₉O₂]⁺ | Loss of a chlorine radical. |

| 87 | [M - CH₂Cl]⁺ | [C₄H₇O₂]⁺ | Loss of the chloromethyl radical. |

| 57 | [C₃H₅O]⁺ | [C₃H₅O]⁺ | Result of ring cleavage. |

Computational and Theoretical Chemistry Studies on 5 Chloromethyl 1,3 Dioxane Systems

Quantum Chemical Calculations for Conformational Energy Landscapes

Quantum chemical calculations are fundamental to understanding the conformational behavior of cyclic systems like 5-(chloromethyl)-1,3-dioxane. The 1,3-dioxane (B1201747) ring is not planar and primarily adopts a chair conformation, similar to cyclohexane. The substituent at the C5 position, the chloromethyl group (-CH₂Cl), can exist in either an axial or an equatorial orientation, leading to two principal chair conformers.

Ab initio and Density Functional Theory (DFT) methods are employed to perform geometry optimization and determine the relative energies of different conformers. mdpi.com For 5-substituted 1,3-dioxanes, computational studies have shown that the global minimum on the potential energy surface (PES) typically corresponds to a chair conformation. researchgate.net DFT methods, such as those using the PBE functional, are utilized to simulate the conformational transformations and establish the most stable geometries. researchgate.net

Geometry optimization calculations systematically adjust the molecular structure to find the lowest energy arrangement of atoms. For this compound, these calculations would determine the precise bond lengths, bond angles, and dihedral angles for both the equatorial and axial chair conformers. Subsequent energy minimization calculations provide the relative stability of these conformers. Generally, for monosubstituted cyclohexanes and related heterocycles, the equatorial conformer is favored to minimize steric hindrance.

Table 1: Computational Methods for Geometry and Energy Analysis

| Method | Application | Typical Information Obtained |

|---|---|---|

| Ab Initio (e.g., RHF/6-31G(d)) | Initial geometry optimization and energy calculations for different conformers. researchgate.net | Optimized molecular geometry (bond lengths, angles), relative energies of conformers. |

| Density Functional Theory (DFT) (e.g., PBE/3ζ) | High-accuracy geometry optimization, energy calculations, and simulation of conformational pathways. researchgate.net | Detailed structural parameters, relative Gibbs free energies (ΔG°), potential barriers to interconversion. researchgate.netresearchgate.net |

The interconversion between the equatorial and axial chair conformers is a dynamic process that does not occur directly. Instead, it proceeds through higher-energy, non-chair conformations. Quantum-chemical studies on the potential energy surface (PES) of 5-substituted 1,3-dioxanes have identified pathways for these conformational isomerizations. researchgate.net The chair-to-chair interconversion typically involves passing through twist-boat conformations, which act as intermediates, and half-chair or sofa conformations, which often represent transition states. researchgate.net

By mapping the PES, researchers can identify the transition state structures and calculate the associated energy barriers for the isomerization process. For related 5-alkyl-1,3-dioxanes, two primary pathways for the interconversion of equatorial and axial chair conformers have been revealed through quantum-chemical studies. researchgate.net These calculations are crucial for understanding the conformational mobility and the kinetics of the equilibrium between different isomers. researchgate.net

Molecular Dynamics Simulations for Conformational Equilibria and Dynamics

While quantum chemical calculations provide a static picture of stable conformers and transition states, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, vibrational motions, and interactions with the environment.

For this compound, MD simulations could be used to:

Simulate the chair-to-chair interconversion and observe the transitions through intermediate states in real-time.

Determine the population distribution of the equatorial and axial conformers at a given temperature, providing a dynamic view of the conformational equilibrium.

Analyze the time scales of different molecular motions and conformational changes.

Computer simulations of related substituted 1,3-dioxanes have been performed to understand conformational transformations, revealing that the conformational equilibrium can involve chair and twist structures. researchgate.net

Investigation of Stereoelectronic Effects and Hyperconjugation within the Dioxane Ring System

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org In the 1,3-dioxane ring, these effects play a crucial role in determining its structure and reactivity. Hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital, is a key component of these effects. wikipedia.org

Computational studies on 1,3-dioxane and its derivatives have investigated several important stereoelectronic interactions: nih.govepa.gov

Anomeric Effect : This involves the interaction of a lone pair on the oxygen atoms with the anti-bonding orbital (σ*) of an adjacent C-H or C-C bond.

Homoanomeric Effect : This is an interaction between a lone pair on an oxygen atom and the σ* orbital of a C-H bond at the C5 position (np → σ*C(5)-H). This interaction is considered particularly important in the 1,3-dioxane system for explaining the relative lengths of equatorial C-H bonds. nih.govfigshare.comresearchgate.net

σ → σ Interactions: Hyperconjugation can also occur between bonding orbitals, such as the interaction between a C-H bonding orbital and an adjacent C-O anti-bonding orbital (σC-H → σC-O).

Table 2: Key Stereoelectronic Interactions in the 1,3-Dioxane Ring

| Interaction Type | Description | Significance |

|---|---|---|

| Anomeric Effect (np → σC-H) | Interaction of an oxygen lone pair with the anti-bonding orbital of axial C-H bonds at C2, C4, and C6. nih.gov | Stabilizes the ring structure and influences bond lengths. |

| Homoanomeric Effect (np → σC(5)-H) | Interaction between an oxygen lone pair and the anti-bonding orbital of the equatorial C-H bond at C5. nih.govfigshare.com | Contributes to the relative elongation of the equatorial C5-H bond. nih.govresearchgate.net |

| σC-H → σ*C-O Hyperconjugation | Delocalization of electrons from a C-H bonding orbital to an adjacent C-O anti-bonding orbital. | Affects charge distribution and stability of different conformations. |

Modeling Solvent Effects on Structure, Conformation, and Reactivity

The surrounding solvent can significantly influence the structure and conformational equilibrium of a molecule. soton.ac.uk Computational models are used to simulate these solvent effects. There are two main approaches:

Implicit Solvation Models (Continuum Models) : The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and useful for predicting how the polarity of the solvent affects the relative energies of different conformers. Studies have shown that increasing solvent polarity can alter the relative stability of conformers by stabilizing those with larger dipole moments. soton.ac.uk

Explicit Solvation Models (Cluster Models) : One or more solvent molecules are explicitly included in the quantum chemical calculation. This method allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. For instance, computer simulations on a related dioxane derivative used a cluster model with five chloroform (B151607) molecules to study conformational transformations. researchgate.net

For this compound, modeling would be essential to predict how its conformational preferences shift in different solvents, from nonpolar (like benzene) to polar (like water or DMSO). These models can help explain changes in reactivity or spectroscopic properties observed in different solvent environments. researchgate.net

Q & A

Q. What are the recommended laboratory-scale synthetic routes for 5-(Chloromethyl)-1,3-dioxane?

- Methodological Answer : The synthesis typically involves acid-catalyzed condensation of 1,3-propanediol with a chloromethyl carbonyl precursor. Piperidine catalysis (e.g., in protecting carbonyl groups) can enhance reaction efficiency by stabilizing intermediates . For example, nucleophilic substitution reactions using chloroacetyl chloride in dioxane under anhydrous conditions yield derivatives with high purity after recrystallization (e.g., ethanol-DMF mixtures) . Key steps include controlled addition of reagents, temperature modulation (20–25°C), and post-reaction purification via filtration and washing.

Q. Which spectroscopic and structural characterization techniques are optimal for verifying this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, while Infrared (IR) spectroscopy confirms functional groups (e.g., C-Cl stretching at ~550–700 cm⁻¹). X-ray crystallography resolves precise molecular geometry, as demonstrated in studies of analogous dioxane derivatives . Mass spectrometry (MS) validates molecular weight (e.g., m/z 170.59 for C₈H₇ClO₂), and High-Performance Liquid Chromatography (HPLC) ensures purity.

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions due to its electrophilic carbon. Optimizing solvent polarity (e.g., DMF for polar aprotic conditions) and using bases like triethylamine enhances nucleophile accessibility. For instance, reactions with thiourea or Grignard reagents yield thiazole or alcohol derivatives, respectively. Steric hindrance from the dioxane ring may require prolonged reaction times or elevated temperatures to achieve >80% yields .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and conformational stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model reaction pathways and transition states. For example, studies on methylcyclohexane analogs use DFT to predict regioselectivity in substitution reactions . Molecular docking simulations assess interactions with biological targets (e.g., cytochrome P450 enzymes), guiding analog design for inhibitory activity .

Q. What strategies resolve contradictions in reported reaction yields for synthesizing this compound analogs?

- Methodological Answer : Systematic analysis of variables such as solvent polarity (e.g., toluene vs. dioxane), catalyst loading (e.g., piperidine vs. toluenesulfonic acid), and temperature is critical. For instance, conflicting yields in alkylation reactions may arise from competing side reactions; optimizing molar ratios and using scavengers (e.g., molecular sieves) can mitigate this . Replication under inert atmospheres (N₂/Ar) and rigorous drying of solvents further improve reproducibility.

Q. How to design this compound analogs for selective cytochrome P450 (CYP) inhibition?

- Methodological Answer : Introduce substituents (e.g., phenoxymethyl or trifluoromethyl groups) to enhance steric and electronic interactions with CYP active sites. In vitro assays measuring IC₅₀ values (e.g., <100 nM for CYP17 inhibition) validate potency . Pharmacokinetic studies in animal models (e.g., guinea pigs) assess bioavailability and metabolic stability, ensuring candidates meet criteria for further preclinical testing.

Q. What methodologies evaluate this compound derivatives for liquid crystal applications?

- Methodological Answer : Synthesize aryl-substituted derivatives (e.g., 5-(4'-pentylbenzoxy)-2-(4-cyanophenyl)-1,3-dioxane) and characterize mesomorphic properties via Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). Adjusting alkyl chain length and electron-withdrawing groups (e.g., -CN) optimizes phase transition temperatures and threshold voltages for display technologies .

Q. How to address discrepancies in biological activity data among structurally similar this compound analogs?

- Methodological Answer : Perform Structure-Activity Relationship (SAR) studies by systematically varying substituents and testing against target enzymes or cell lines. For example, replacing the chloromethyl group with hydroxymethyl or acyl groups alters hydrophobicity and hydrogen-bonding capacity, impacting antibacterial or antifungal efficacy . Statistical tools (e.g., multivariate regression) correlate structural features with activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.